Home > Products > Screening Compounds P96356 > 1-(4-(4-Acetylphenyl)piperazin-1-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propan-1-one
1-(4-(4-Acetylphenyl)piperazin-1-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propan-1-one - 1251685-20-7

1-(4-(4-Acetylphenyl)piperazin-1-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propan-1-one

Catalog Number: EVT-2493862
CAS Number: 1251685-20-7
Molecular Formula: C21H24N4O2S
Molecular Weight: 396.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a)

    Compound Description: This compound was identified as a virtual screening hit compound and served as a basis for designing and synthesizing novel compounds with imidazo[2,1-b]thiazole scaffolds. It exhibited modest inhibition of VEGFR2, with a 3.76% inhibitory rate at 20 μM. []

2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l)

    Compound Description: This compound displayed slightly higher inhibition on VEGFR2 compared to 5a (5.72% inhibitory rate at 20 μM). It demonstrated potent cytotoxic activity against the MDA-MB-231 cell line (IC50 = 1.4 μM) compared to sorafenib (IC50 = 5.2 μM). Additionally, 5l showed greater selectivity for the MDA-MB-231 cell line than the HepG2 cell line (IC50 = 22.6 μM). []

    Compound Description: This series of compounds explored the impact of different heteroaromatic substituents at the C-3 position of 1-(4-methylpiperazin-1-yl)isoquinolines on their anticancer activity. Notably, derivatives with 2-phenylthiazol-4-yl, quinoxalin-2-yl, and 6,7-dimethylquinoxalin-2-yl substituents exhibited the highest levels of activity, although less potent than the 2-(pyridin-4-yl)thiazol-4-yl derivative. The 2-methylthiazol-4-yl substituted compound showed minimal cytotoxicity. []

6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives

    Compound Description: A series of 14 new compounds with 6-methyl-N2-(alkylidene/cycloalkylidene)imidazo[2,1-b]thiazole-5-carbohydrazide (3a-g), 3-[[(6-methylimidazo[2,1-b]thiazole-5-yl)carbonyl]amino]-4-thiazolidinone (4a-d), and 4-[[(6-methylimidazo[2,1-b]thiazole-5-yl)carbonyl]amino]-1-thia-4-azaspiro[4.4]nonan/[4.5]decan-3-one (4e-g) structures were synthesized and tested for antimicrobial activity. Only compounds 4d and 4f displayed activity against S. epidermidis ATCC 12228. []

1-{2-[2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl}-2-(imidazo[2,1-b]thiazol-6-yl)ethanone (1)

    Compound Description: This compound, a ghrelin receptor inverse agonist, was found to be bioactivated in human liver microsomes, leading to the formation of glutathione conjugates. Two glutathione conjugates were identified, indicating different reaction pathways with the imidazo[2,1-b]thiazole moiety. []

1-{2-[2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl}-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone (2)

    Compound Description: Another ghrelin receptor inverse agonist, this compound exhibited bioactivation in human liver microsomes, resulting in glutathione conjugate formation. The glutathione conjugation occurred via an oxidative desulfation mechanism, likely involving thiazole ring epoxidation as a rate-limiting step. []

2-[2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanone (3)

    Compound Description: Designed to overcome the bioactivation liabilities of compounds 1 and 2, this analog replaces the thiazole ring with a 1,2,4-thiadiazole group. This modification successfully eliminated the bioactivation issue while retaining the desired pharmacological properties. []

(E)-3-(6-(4-fluorophenyl)-2,3-bis(4-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one (11x)

    Compound Description: This chalcone conjugate containing an imidazo[2,1-b]thiazole scaffold demonstrated potent antiproliferative activity against five human cancer cell lines (MCF-7, A549, HeLa, DU-145, and HT-29) with IC50 values between 0.64 and 1.44 μM. Mechanistic studies suggest that it inhibits microtubule assembly, leading to cell cycle arrest in the G2/M phase and apoptosis. []

[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide derivatives

    Compound Description: A series of arylidenehydrazides (3a-3i) were synthesized from [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide and evaluated for cytotoxicity. Compound 3c displayed significant effects on a prostate cancer cell line (PC-3). []

    Compound Description: This study involved synthesizing a series of N2-cycloalkylidene-(6-phenyl/4-chlorophenylimidazo[2,1-b]thiazol-3-yl)acetic acid hydrazides (2a-h and 3a-b) and their corresponding 4-Aza-1-thiaspiro[4.5]decan-3-one derivatives (4a-h and 5a-h). These compounds were evaluated for antituberculosis activity against M. tuberculosis H37Rv, with compounds 4d and 5c being the most potent. []

5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone (4g)

    Compound Description: This compound, a 3,5-diaryl-4,5-dihydro-1H-pyrazole derivative, demonstrated potent antitubercular activity against M. tuberculosis H37Rv with a MIC value of 0.39 µg/ml, comparable to the reference drug isoniazid. []

Classification

This compound can be classified as a heterocyclic compound due to the presence of nitrogen and sulfur atoms in its structure. Specifically, it features both piperazine and imidazo[2,1-b]thiazole moieties, which are known for their biological activity. The presence of an acetylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis Analysis

The synthesis of 1-(4-(4-Acetylphenyl)piperazin-1-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propan-1-one typically involves multi-step reactions. A general synthetic route includes:

  1. Formation of Imidazo[2,1-b]thiazole: This can be achieved through the reaction of thioamide with α-haloketones or α-bromo ketones under basic conditions.
  2. Piperazine Derivative Preparation: The piperazine ring can be synthesized by reacting 4-acetylphenyl with appropriate amines in the presence of a catalyst.
  3. Final Coupling Reaction: The final compound is formed by coupling the piperazine derivative with the imidazo[2,1-b]thiazole moiety through a nucleophilic substitution reaction.

The reaction conditions often include heating under reflux in solvents such as ethanol or dimethylformamide to facilitate the formation of the desired product with good yields.

Molecular Structure Analysis

The molecular structure of 1-(4-(4-Acetylphenyl)piperazin-1-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propan-1-one can be represented as follows:

  • Molecular Formula: C_{19}H_{22}N_{4}OS
  • Molecular Weight: Approximately 358.47 g/mol

Structural Features

  • The compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms.
  • The imidazo[2,1-b]thiazole structure contributes to its biological activity and consists of a fused imidazole and thiazole ring.
  • An acetyl group attached to the phenyl ring enhances its reactivity and solubility properties.
Chemical Reactions Analysis

The chemical reactivity of 1-(4-(4-Acetylphenyl)piperazin-1-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propan-1-one may include:

  • Nucleophilic Substitution Reactions: The nitrogen atoms in the piperazine and imidazole rings can participate in nucleophilic attacks on electrophilic centers.
  • Acetylation Reactions: The acetyl group can undergo hydrolysis under acidic or basic conditions, influencing the compound's stability.

These reactions are vital for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action for compounds like 1-(4-(4-Acetylphenyl)piperazin-1-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propan-1-one is often linked to their ability to interact with specific biological targets:

  1. Target Interaction: The imidazo[2,1-b]thiazole moiety may interact with enzymes or receptors involved in disease processes.
  2. Inhibition Mechanisms: These compounds may act as inhibitors by binding to active sites on target proteins, thereby modulating their activity.

Experimental studies are essential to elucidate these mechanisms further and confirm their biological relevance.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Melting Point: Specific melting point data should be determined experimentally but is often in the range typical for similar compounds.

Chemical Properties

  • Solubility: Likely soluble in polar organic solvents due to the presence of nitrogen and oxygen functionalities.
  • Stability: Stability may vary based on environmental conditions such as pH and temperature.
Applications

The potential applications of 1-(4-(4-Acetylphenyl)piperazin-1-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propan-1-one include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases including cancer and neurological disorders.
  • Biological Research: Useful in studies exploring the mechanisms of action of heterocyclic compounds in medicinal chemistry.

Properties

CAS Number

1251685-20-7

Product Name

1-(4-(4-Acetylphenyl)piperazin-1-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propan-1-one

IUPAC Name

1-[4-(4-acetylphenyl)piperazin-1-yl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propan-1-one

Molecular Formula

C21H24N4O2S

Molecular Weight

396.51

InChI

InChI=1S/C21H24N4O2S/c1-15-13-25-19(14-28-21(25)22-15)7-8-20(27)24-11-9-23(10-12-24)18-5-3-17(4-6-18)16(2)26/h3-6,13-14H,7-12H2,1-2H3

InChI Key

JLIYUCQGXUKZLO-UHFFFAOYSA-N

SMILES

CC1=CN2C(=CSC2=N1)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.